(3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol
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Overview
Description
(3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol: is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a benzofuran ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 2-methylbenzofuran in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of (3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Furan-2,5-diylbis((4-chlorophenyl)methanol): Similar structure but with two chlorophenyl groups.
(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanol): Contains amino and chlorophenyl groups.
Uniqueness:
- The presence of the benzofuran ring and the specific substitution pattern make (3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol unique.
- Its specific chemical properties and reactivity distinguish it from other similar compounds .
Properties
CAS No. |
1956380-76-9 |
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Molecular Formula |
C16H13ClO2 |
Molecular Weight |
272.72 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methanol |
InChI |
InChI=1S/C16H13ClO2/c1-10-2-7-14-13(8-10)16(15(9-18)19-14)11-3-5-12(17)6-4-11/h2-8,18H,9H2,1H3 |
InChI Key |
MKPIUPUQNBYRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CO |
Origin of Product |
United States |
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